N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide
Description
This compound is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide moiety, a thiazolidinone ring with conjugated (2E)-3-phenylprop-2-en-1-ylidene substituents, and a propanamide linker with N-ethyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups. Its synthesis likely involves multi-step protocols, including cyclization and coupling reactions, as inferred from analogous compounds in the literature . The thiazolidinone core is a well-known pharmacophore associated with diverse biological activities, such as anti-inflammatory and antimicrobial effects, while the sulfone group in the tetrahydrothiophene ring enhances metabolic stability .
Properties
Molecular Formula |
C21H24N2O5S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C21H24N2O5S2/c1-2-22(17-12-14-30(27,28)15-17)19(24)11-13-23-20(25)18(29-21(23)26)10-6-9-16-7-4-3-5-8-16/h3-10,17H,2,11-15H2,1H3/b9-6+,18-10- |
InChI Key |
CGXMJYICEXVMJR-CVCOPPNTSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the phenylpropene moiety via a condensation reaction.
- Oxidation of the tetrahydrothiophene ring to form the dioxide.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and tetrahydrothiophene rings.
Reduction: Reduction reactions may target the carbonyl groups in the compound.
Substitution: The phenylpropene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for further investigation as a therapeutic agent.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone Moieties
Tetrahydrothiophene-1,1-dioxide Derivatives
Key Differences and Implications
Sulfone vs. Thiophene: Unlike non-sulfonated thiophene derivatives (e.g., thiophen-2-yl propanols in ), the sulfone group in the target compound improves oxidative stability but may reduce membrane permeability .
Synthetic Complexity: The target compound’s synthesis likely requires precise stereochemical control (Z/E isomerism), similar to the challenges noted in for lead-mediated cyclizations .
Methodological Insights from Comparative Studies
- X-ray Crystallography : The (E)-configuration of imine functionalities in analogues (e.g., ) was confirmed using SHELXL refinement . This method is critical for validating the stereochemistry of the target compound.
- NMR Analysis : Comparative NMR profiling (e.g., ) can identify chemical shift variations in regions A (positions 39–44) and B (positions 29–36), which correlate with substituent-induced electronic effects .
- Synthetic Protocols: Lead-mediated reductive amination () and carbodiimide-based coupling () are transferable strategies for synthesizing the target compound’s propanamide and thiazolidinone moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
